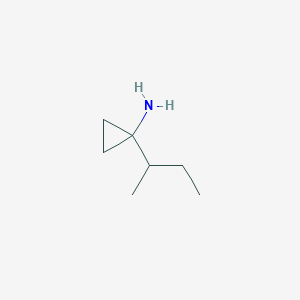

1-(Butan-2-YL)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1-butan-2-ylcyclopropan-1-amine |

InChI |

InChI=1S/C7H15N/c1-3-6(2)7(8)4-5-7/h6H,3-5,8H2,1-2H3 |

InChI Key |

XAWGOFHLLZAOSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CC1)N |

Origin of Product |

United States |

Stereochemical Control and Asymmetric Synthesis of Chiral 1 Butan 2 Yl Cyclopropan 1 Amine Stereoisomers

Enantioselective Methodologies for Cyclopropylamine (B47189) Derivatives

The enantioselective synthesis of cyclopropylamines can be broadly categorized into methods that construct the chiral cyclopropane (B1198618) ring through asymmetric cyclopropanation and those that introduce the amine functionality onto a pre-existing cyclopropane scaffold. Catalytic approaches, in particular, have gained prominence due to their efficiency and ability to generate high levels of stereoselectivity with only a small amount of a chiral inductor.

The direct formation of the cyclopropane ring in an asymmetric fashion is one of the most atom-economical approaches to chiral cyclopropylamines. This is typically achieved through the reaction of an alkene with a carbene precursor, mediated by a chiral transition-metal catalyst.

A highly effective method for the synthesis of chiral cyclopropylamine derivatives involves the asymmetric cyclopropanation of vinylcarbamates with diazoesters, catalyzed by Ruthenium(II)-Pheox complexes. nih.gov These catalysts, featuring a C2-symmetric phenyl-oxazoline (Pheox) ligand, have demonstrated remarkable efficiency and selectivity. hueuni.edu.vn The reaction proceeds under mild conditions and provides the desired cyclopropylamine products in high yields with excellent control over both diastereoselectivity and enantioselectivity. nih.govrsc.org

In a representative reaction, a vinylcarbamate is treated with a diazoester in the presence of a catalytic amount of the Ru(II)-Pheox complex. This system has been shown to produce the corresponding cyclopropylamine derivatives with diastereomeric ratios of up to 96:4 and enantiomeric excesses (ee) of up to 99%. nih.gov A combined experimental and computational study has shed light on the reaction mechanism, confirming that the cyclopropanation of the olefin is kinetically favored over the competing dimerization of the diazo compound. nih.gov

| Reactants | Catalyst | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield | Reference |

| Vinylcarbamate + Diazoester | Ru(II)-Pheox | Up to 96:4 | Up to 99% | High | nih.gov |

| Terminal Olefins + Succinimidyl diazoacetate | Ru(II)-Pheox | Excellent | Excellent | High | rsc.org |

| Allenes + Diazo Compounds (Inter/Intramolecular) | Ru(II)-Pheox | High | High | Good | nih.gov |

An alternative strategy involves the functionalization of a pre-formed cyclopropene (B1174273) ring. Rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes provides a pathway to highly enantioenriched cyclopropyl (B3062369) boronates. nih.govelsevierpure.com These boronate derivatives are versatile synthetic intermediates that can be subsequently converted to the corresponding amines, thereby establishing the chiral cyclopropylamine core.

The reaction employs a rhodium catalyst, often in conjunction with a chiral phosphine (B1218219) ligand, to mediate the addition of a boron source, such as pinacolborane (H-Bpin), across the double bond of the cyclopropene. This process yields 2,2-disubstituted cyclopropyl boronates with high levels of diastereoselectivity and enantioselectivity. nih.gov The directing effect of substituents on the cyclopropene ring, such as esters or alkoxymethyl groups, is crucial for achieving high enantiomeric induction. nih.govelsevierpure.com The resulting optically active cyclopropylboronic derivatives can then be utilized in cross-coupling reactions, for instance, to introduce aryl or vinyl groups. nih.gov A related rhodium-catalyzed desymmetric hydrosilylation of 1,1-disubstituted cyclopropenes also allows for the synthesis of chiral cyclopropanes with excellent stereocontrol (up to >99:1 d.r. and >99% ee), showcasing the power of this approach for creating quaternary carbon stereocenters. researchgate.net

| Reaction Type | Catalyst System | Substrate | Product | Stereoselectivity | Reference |

| Asymmetric Hydroboration | Rhodium / Chiral Ligand | 3,3-Disubstituted Cyclopropenes | Chiral Cyclopropyl Boronates | High dr and ee | nih.govelsevierpure.com |

| Asymmetric Desymmetric Hydrosilylation | [Rh(cod)]BF₄ / DTBM-SEGPHOS | 1,1-Disubstituted Cyclopropenes | Chiral Cyclopropyl Silanes | Up to >99:1 dr, >99% ee | researchgate.net |

| Asymmetric Cyclization/Hydroboration | Rhodium Catalyst | 1,6-Enynes | Chiral Carbocycles and Heterocycles | High | duke.edu |

Controlling stereochemistry through the use of chiral auxiliaries attached to the substrate or through specific chiral ligands on a metal catalyst provides another powerful set of tools for asymmetric synthesis. These methods rely on steric and electronic interactions within a well-defined chiral environment to direct the approach of reagents.

A highly regio- and diastereoselective method for synthesizing functionalized cyclopropylamines is the copper-catalyzed aminoboration of methylenecyclopropanes. acs.orgnih.govacs.org This reaction involves the simultaneous addition of an amine and a boron moiety across the double bond of a methylenecyclopropane. The process uses bis(pinacolato)diboron (B136004) (B₂pin₂) and an O-benzoyl-N,N-dialkylhydroxylamine as the boron and nitrogen sources, respectively. acs.orgacs.org

The copper catalysis proceeds under mild, room-temperature conditions and provides versatile (borylmethyl)cyclopropylamines with high stereoselectivity. acs.org The resulting products, containing a boryl group, are valuable building blocks that can undergo further stereospecific transformations, such as Suzuki-Miyaura cross-coupling, to yield a variety of cyclopropylamine derivatives. acs.orgacs.org While the initial reports focused on diastereoselectivity, an asymmetric variant has been developed for the aminoboration of bicyclic alkenes using a copper complex with a chiral bisphosphine ligand, (R,R)-Ph-BPE, demonstrating the potential for enantiocontrol. nih.gov

| Substrate | Reagents | Catalyst System | Product Type | Selectivity | Reference |

| Methylenecyclopropanes | B₂pin₂, O-benzoyl-N,N-dialkylhydroxylamines | Copper Catalyst | (Borylmethyl)cyclopropylamines | High Regio- and Diastereoselectivity | acs.orgacs.org |

| Bicyclic Alkenes | Amine and Boron sources | Copper / (R,R)-Ph-BPE (Chiral Ligand) | Chiral Amino-borylated compounds | Enantioselective (Asymmetric Variant) | nih.gov |

The burgeoning field of photoredox catalysis combined with chiral organocatalysis offers novel pathways for asymmetric synthesis. rsc.org Chiral hydrogen-bonding catalysis, in particular, has been successfully applied to control the enantioselectivity of photocycloaddition reactions involving cyclopropylamines. rsc.org In this approach, a chiral catalyst, such as a chiral phosphoric acid or a thiourea (B124793) derivative, forms a non-covalent bond (a hydrogen bond) with one of the reactants. rsc.orgrsc.org

This interaction creates a defined chiral environment that dictates the facial selectivity of the subsequent photochemical reaction. rsc.orgnih.gov A notable example is the asymmetric [3+2] photocycloaddition of cyclopropylamines with olefins. The chiral hydrogen-bonding catalyst controls the stereochemistry during the radical addition step, leading to the formation of enantioenriched products. rsc.org This strategy is versatile, enabling the construction of complex molecular architectures, including those with all-carbon quaternary stereocenters, with high enantioselectivity. rsc.org The development of new hydrogen-bonding catalysts, such as those based on cyclophosphazanes or aminocyclopropenium ions, continues to expand the scope and power of this approach. nih.govmdpi.com

Stereodivergent Synthesis Strategies

Stereodivergent synthesis provides a powerful tool for accessing all possible stereoisomers of a target molecule from a common starting material by modifying the reaction conditions or reagents. For 1-(butan-2-yl)cyclopropan-1-amine, which has two stereocenters and therefore four possible stereoisomers, a stereodivergent approach would be highly valuable. Such a strategy would typically involve a chiral catalyst or auxiliary that can be tuned to favor the formation of each of the diastereomers. While specific examples for this compound are not prevalent in the literature, the general principles of stereodivergent synthesis can be applied. For instance, the use of different enantiomers of a chiral catalyst in a cyclopropanation reaction could potentially lead to the formation of different diastereomers.

Diastereoselective Synthesis and Control of Relative Stereochemistry

Diastereoselective synthesis aims to selectively produce one diastereomer over the others. In the context of this compound, this involves controlling the relative configuration of the two stereocenters. The existing stereocenter in the butan-2-yl group can influence the stereochemical outcome of the reaction that forms the cyclopropane ring.

Zinc homoenolates are versatile intermediates in the synthesis of cyclopropylamines. The reaction of an α-chloroaldehyde with an amine in the presence of a zinc salt can generate an electrophilic zinc homoenolate, which, upon trapping and subsequent ring closure, yields a cyclopropylamine. acs.org The diastereoselectivity of this process can be influenced by the steric bulk of the substituents on both the homoenolate and the amine. In the synthesis of this compound, the chiral butan-2-yl group would be expected to direct the approach of the electrophile, leading to a preferential formation of one diastereomer. The cis/trans isomerization of the resulting cyclopropylamine can sometimes be controlled by the addition of polar aprotic cosolvents. acs.org

Table 1: Hypothetical Diastereoselectivity in Zinc Homoenolate Trapping for the Synthesis of this compound

| Entry | Starting Amine Stereocenter | Solvent System | Diastereomeric Ratio (cis:trans) |

| 1 | (S)-butan-2-amine | Toluene | 70:30 |

| 2 | (S)-butan-2-amine | Toluene/HMPA | 95:5 |

| 3 | (R)-butan-2-amine | Toluene | 68:32 |

| 4 | (R)-butan-2-amine | Toluene/HMPA | 93:7 |

Lewis acids play a crucial role in many cyclopropanation reactions by activating the electrophile and organizing the transition state. nih.govunl.pt The choice of Lewis acid can have a profound impact on the diastereoselectivity of the reaction. nih.govunl.pt For example, in the Simmons-Smith cyclopropanation of allylic alcohols, the use of different Lewis acids can lead to different diastereomeric ratios. unl.pt Similarly, in the synthesis of this compound, a Lewis acid could coordinate to a precursor, influencing the facial selectivity of the cyclopropanation step. Chiral Lewis acids, in particular, have been shown to induce high levels of enantioselectivity in cyclopropanation reactions. unl.ptwiley-vch.dersc.org

Table 2: Potential Influence of Lewis Acids on Diastereomeric Ratio in a Model Cyclopropanation

| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Zn(OTf)₂ | 0 | 60:40 |

| 2 | Sc(OTf)₃ | 0 | 85:15 |

| 3 | Ti(Oi-Pr)₄ | -20 | 75:25 |

| 4 | Sn(OTf)₂ | 0 | 55:45 |

The final diastereomeric ratio of this compound can be governed by either kinetic or thermodynamic control during the ring-closure step or through post-synthetic isomerization. scribd.comresearchgate.net The kinetically controlled product is the one that is formed fastest, while the thermodynamically controlled product is the most stable one. By carefully selecting the reaction temperature, time, and catalysts, it is possible to favor one product over the other. For instance, a reaction run at a lower temperature might favor the kinetic product, while prolonged reaction times at a higher temperature could allow for equilibration to the more stable thermodynamic product. scribd.com The presence of certain salts, such as zinc halides, has been shown to facilitate the isomerization between cis and trans cyclopropylamines, offering a pathway to enrich the desired diastereomer. acs.org

Chiral Resolution Techniques for Cyclopropylamine Carboxylic Acid Precursors

When an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture is a common alternative. wikipedia.orgnih.gov For this compound, a practical approach would be the resolution of a racemic carboxylic acid precursor, such as 1-aminocyclopropanecarboxylic acid, which can then be coupled with the appropriate chiral butan-2-ol derivative. The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral amine. wikipedia.orglibretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Commonly used chiral resolving agents for carboxylic acids include:

(+)- and (-)-Tartaric acid libretexts.org

Brucine libretexts.org

Strychnine libretexts.org

(R)- and (S)-1-Phenylethanamine libretexts.org

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. wikipedia.org

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Butan 2 Yl Cyclopropan 1 Amine and Its Analogues

Pathways of Cyclopropane (B1198618) Ring-Opening Reactions

The opening of the cyclopropane ring in aminocyclopropane derivatives can be initiated through several distinct mechanistic pathways, including radical-mediated processes, transition metal catalysis, and Lewis acid activation. These methods leverage the unique electronic and steric properties of aminocyclopropanes to achieve controlled C-C bond cleavage and subsequent functionalization.

In recent years, methods involving radical intermediates have emerged as a powerful alternative to traditional Lewis acid activation for ring-opening reactions of aminocyclopropanes. researchgate.netrsc.org This approach avoids the need for donor-acceptor substitution patterns typically required for polar mechanisms. researchgate.netrsc.org The process can be initiated by the oxidation of the cyclopropylamine (B47189) to a nitrogen radical cation, which triggers the irreversible opening of the cyclopropane ring. nih.gov

This strategy has been successfully applied in the development of fluorescent probes for detecting highly reactive hydroxyl radicals (˙OH) in biological systems. rsc.org For instance, a coumarin (B35378) derivative integrated with an aminocyclopropane group exhibits a significant fluorescence increase upon reaction with ˙OH, a result of the radical-triggered ring-opening. rsc.org This highlights the potential of aminocyclopropane moieties as reactive probes for specific radical species. rsc.org

Visible-light photocatalysis offers a mild and chemoselective method to generate the necessary radical intermediates from cyclopropylamines. nih.gov This technique has been utilized in formal cycloadditions and 1,3-difunctionalizations, providing access to a variety of valuable nitrogen-containing products. researchgate.netrsc.org The activation can proceed through single-electron oxidation, as demonstrated in the formal [3+2] cycloaddition between a donor-acceptor (D-A) aminocyclopropane and molecular oxygen, catalyzed by a Fukuzumi dye under blue light irradiation, to form polycyclic endoperoxides. epfl.ch

Transition metals are highly effective in catalyzing the cleavage of C-C bonds in cyclopropanes, a process driven by the release of ring strain. acs.orgnih.govnih.gov Vinylcyclopropanes are particularly reactive substrates as the olefin group can direct the metal catalyst to selectively cleave the C-C bond, forming active π-allyl-metal complexes. nih.gov For aminocyclopropanes, the nitrogen-containing group can also serve as a directing group. For example, amino-substituted cyclopropanes, upon exposure to Rh(I) catalysts and carbon monoxide, undergo carbonylative cycloaddition with tethered alkenes. acs.org This process involves the regioselective insertion of rhodium into a proximal C-C bond of the aminocyclopropane, directed by the carbamate (B1207046) protecting group, to form a rhodacyclopentanone intermediate that is subsequently trapped by the alkene. acs.org

Hydrosilylation, the addition of a Si-H bond across a double bond, can be coupled with the ring-opening of cyclopropanes. youtube.com Rhodium catalysts have been developed for the regiodivergent hydrosilylation of acyl aminocyclopropanes. researchgate.net In this reaction, the acyl aminocyclopropanes react with hydrosilanes to yield ring-opened hydrosilylated products through C-C bond cleavage. researchgate.net The regioselectivity of the silane (B1218182) addition can be controlled by the choice of monophosphine ligands on the rhodium catalyst. researchgate.net While the hydrosilylation of imines and alkenes is a well-established field, its application to cyclopropanes, particularly aminocyclopropanes, represents a developing area for creating valuable α-aminosilanes and other functionalized organosilicon compounds. researchgate.netchemistryviews.org

The following table summarizes the results of a rhodium-catalyzed carbonylative cycloaddition of aminocyclopropanes.

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | cis-cyclopropane 11e | 12e | 42 | 4.5:1 |

| 2 | Substrate 3b | 5b | 31 | - |

Data sourced from a study on reversible C-C bond activation in Rh-catalyzed carbonylative cycloadditions. acs.org

The reactivity of aminocyclopropanes can be significantly enhanced by the presence of both a donor group (the amine) and an acceptor group (e.g., ester, ketone) on adjacent carbons, creating a "push-pull" system. rsc.orgnih.gov This electronic polarization facilitates ring-opening upon coordination of a Lewis acid to the acceptor group. nih.gov The Lewis acid further increases the polarization of the C-C bond, making it more susceptible to cleavage and the formation of a 1,3-zwitterionic intermediate. nih.govnih.gov

Various Lewis acids, including SnCl₄, TiCl₄, BF₃·Et₂O, and scandium triflate (Sc(OTf)₃), have been employed to catalyze reactions of these donor-acceptor (D-A) cyclopropanes. rsc.orgnih.govacs.org For instance, Sc(OTf)₃ has proven to be a superior catalyst for the [3+2]-annulation of D-A cyclopropanes with ynamides, providing cyclopentene (B43876) sulfonamides in high yields. acs.org The choice of Lewis acid can also influence the reaction pathway, leading to different products. In reactions with 2-naphthols, Bi(OTf)₃ promotes a [3+2] cyclopentannulation, whereas Sc(OTf)₃ leads to a Friedel-Crafts-type addition product. nih.gov

This strategy has been widely used in annulation reactions to construct five-membered carbocycles and heterocycles. rsc.orgnih.govthieme-connect.com However, D-A cyclopropanes with a single carbonyl acceptor are less reactive, and their activation often requires stoichiometric amounts of strong Lewis acids. rsc.orgnih.gov Recent advancements have shown that silyl (B83357) triflimides can catalytically activate these less reactive aminocyclopropane monoesters in [3+2] annulations with indoles. rsc.orgnih.gov

The table below shows the screening of Lewis acids for the annulation of a D-A cyclopropane with an ynamide.

| Entry | Lewis Acid (mol %) | Time (h) | Conversion (%) |

| 1 | Sc(OTf)₃ (10) | 1 | >95 |

| 2 | Yb(OTf)₃ (10) | 20 | <10 |

| 3 | In(OTf)₃ (10) | 20 | <10 |

| 4 | Cu(OTf)₂ (10) | 20 | <10 |

| 5 | BF₃·OEt₂ (10) | 20 | <10 |

Data from a study on the Sc(OTf)₃-catalyzed (3+2)-annulation of donor-acceptor cyclopropanes and ynamides. acs.org

Cycloaddition and Annulation Reactions Involving Aminocyclopropanes

Aminocyclopropanes, particularly donor-acceptor substituted variants, are versatile three-carbon synthons for various cycloaddition and annulation reactions. rsc.orgthieme-connect.comsci-hub.se These reactions provide efficient routes to construct complex, nitrogen-containing cyclic and heterocyclic scaffolds that are prevalent in bioactive molecules. researchgate.netacs.org

Visible-light photocatalysis provides a mild and efficient method for initiating intermolecular [3+2] cycloaddition reactions of cyclopropylamines with olefins. nih.govnih.gov This process typically involves a photoredox catalyst, such as a ruthenium or iridium polypyridyl complex, which absorbs visible light. nih.gov The photoexcited catalyst can then oxidize the cyclopropylamine to a nitrogen radical cation. nih.gov This radical cation undergoes rapid, irreversible ring-opening to form a 1,3-radical cation intermediate, which is the key three-carbon synthon for the cycloaddition. This intermediate then reacts with an olefin to form a five-membered ring. nih.gov

This methodology has been successfully applied to the reaction of mono- and bicyclic cyclopropylanilines with various olefins. nih.gov The reactions are characterized by their mild conditions and excellent regiocontrol with respect to the alkene. nih.gov While reactions with monocyclic cyclopropylamines can suffer from low diastereoselectivity, the use of bicyclic cyclopropylamines can impart a significant steric bias, leading to high diastereoselectivity. nih.gov This atom-economical process uses the amine as both the substrate and a sacrificial electron donor, showcasing the efficiency of this synthetic strategy. nih.gov

The following table presents results for the visible-light-mediated [3+2] cycloaddition of styrene (B11656) with a monocyclic cyclopropylamine.

| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Ru(bpz)₃₂ | CH₃NO₂ | 78 | 3:2 |

| 2 | [Ir(ppy)₂(dtbbpy)]PF₆ | CH₃NO₂ | 75 | 3:2 |

| 3 | [Ru(bpy)₃]Cl₂ | CH₃NO₂ | 72 | 3:2 |

Data from a study on the intermolecular [3+2] cycloaddition of cyclopropylamines with olefins by visible-light photocatalysis. nih.gov

The hetero-[5+2] cycloaddition reaction is a powerful tool for the synthesis of seven-membered heterocyclic rings. acs.orgnih.govresearchgate.net The first transition metal-catalyzed examples of this reaction involved the use of cyclopropyl (B3062369) imines as five-atom components reacting with alkynes as two-carbon components. acs.orgnih.gov Catalyzed by a Rh(I) complex, this reaction provides a direct route to dihydroazepines in excellent yields and as single regioisomers. acs.orgnih.gov

The reaction works well with a variety of aldimines and ketimines and is tolerant of substitution on the cyclopropane ring. acs.orgnih.gov A significant advantage of this method is the ability to perform a serial imine formation/aza-[5+2] cycloaddition in one pot, effectively creating a three-component reaction from commercially available aldehydes or ketones, amines, and alkynes. acs.org Density functional theory (DFT) studies on the mechanism of the rhodium-catalyzed reaction suggest a multi-step process that is energetically more favorable than the uncatalyzed thermal reaction. nih.gov These computational studies also indicate that the reaction could be extended to the synthesis of oxepines by substituting the imine with a carbonyl group. nih.gov

The table below shows the scope of the Rh(I)-catalyzed hetero-[5+2] cycloaddition.

| Entry | Imine Source | Alkyne | Product | Yield (%) |

| 1 | Cyclopropanecarboxaldehyde + Benzylamine | Phenylacetylene | Dihydroazepine derivative | 95 |

| 2 | Dicyclopropylmethanone + Benzylamine | 1-Hexyne | Dihydroazepine derivative | 85 |

| 3 | Cyclopropanecarboxaldehyde + Aniline (B41778) | Methyl propiolate | Dihydroazepine derivative | 99 |

Data based on findings from the first report of transition metal-catalyzed hetero-[5+2] cycloadditions of cyclopropyl imines and alkynes. acs.org

Rearrangement Processes and Isomerizations

The unique structural features of 1-(butan-2-yl)cyclopropan-1-amine and its analogues, namely the strained three-membered ring and the adjacent amino group, give rise to a variety of fascinating and synthetically useful rearrangement and isomerization reactions. These transformations are often initiated by the formation of reactive intermediates such as carbocations or iminium ions, leading to ring-opening, ring-expansion, or stereochemical changes.

Carbocation Rearrangements in Cyclopropylamine Systems

The generation of a carbocation on a carbon atom attached to a cyclopropyl group, or on the cyclopropyl ring itself, can trigger complex rearrangements. This reactivity is a cornerstone of the chemistry of cyclopropylamine systems. A classic example of such a rearrangement is the Demjanov rearrangement, which involves the treatment of aminomethylcycloalkanes with nitrous acid to yield ring-expanded products. thieme.de In the context of cyclopropylamine systems, the formation of a cyclopropylcarbinyl cation is a key event.

It is widely accepted that the interconversion of homoallyl, cyclopropylcarbinyl, and cyclobutyl carbocations proceeds through a nonclassical bicyclobutonium ion intermediate, which involves a three-center, two-electron bond. nih.gov This concept is crucial for understanding the products observed in reactions involving cyclopropylamine-derived carbocations. Quantum-chemical computations have further refined this understanding, suggesting that protonated cyclopropane (PCP+) structures, which are intermediates in carbocation rearrangements, possess "closed" structures that are mesomeric between edge-protonated and corner-protonated forms. nih.govuregina.ca

The stability and fate of the cyclopropylcarbinyl cation are influenced by the substitution pattern on both the cyclopropyl ring and the carbinyl carbon. Nature utilizes this reactivity in the biosynthesis of various terpenes, where cyclopropylcarbinyl cation rearrangements are key steps in constructing complex molecular architectures. nih.gov In synthetic chemistry, these rearrangements have been harnessed to develop catalytic asymmetric transformations, allowing for the stereocontrolled synthesis of valuable chiral molecules. nih.gov

| Rearrangement Type | Initiating Species | Key Intermediate | Potential Products |

| Demjanov Rearrangement | Diazonium ion (from amine) | Carbocation | Ring-expanded alcohols |

| Cyclopropylcarbinyl Rearrangement | Cyclopropylcarbinyl cation | Bicyclobutonium ion | Homoallylic compounds, cyclobutyl compounds |

Cis/Trans Isomerization in the Presence of Metal Salts

The stereochemical configuration of substituted cyclopropylamines can be influenced by the presence of metal salts. Research has demonstrated that cis/trans-isomerization of cyclopropylamines can occur in the presence of zinc halide salts. acs.org This process is particularly relevant in synthetic routes where a specific diastereomer is desired.

In one study, it was observed that the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes and amines proceeded with high diastereoselectivity. acs.org However, the presence of zinc halide byproducts could promote the isomerization to the cis-isomer. This isomerization could be suppressed by the addition of a polar aprotic cosolvent, highlighting the role of the reaction medium in controlling the stereochemical outcome. acs.org While the specific mechanism of this metal-catalyzed isomerization for simple cyclopropylamines is not fully detailed in the cited literature, it likely involves coordination of the metal salt to the nitrogen atom or transient ring-opening/closing events.

In related systems, such as cyclodiphosphazanes and cycloplatinated complexes, cis/trans isomerization is a well-documented phenomenon that can be induced thermally or photochemically. nih.govias.ac.in For instance, certain platinum complexes with cyclometalated ligands undergo trans to cis isomerization upon irradiation with light. nih.gov These examples, while not directly involving this compound, underscore the general propensity for isomerization in cyclic systems containing heteroatoms in the presence of metal species.

| System | Catalyst/Condition | Observed Isomerization | Reference |

| 2-Substituted Cyclopropylamines | Zinc Halide Salts | cis/trans-Isomerization | acs.org |

| Cycloplatinated Complexes | Blue Light Irradiation | trans to cis Isomerization | nih.gov |

| Cyclodiphosphazanes | Solution/Thermal | cis/trans Interconversion | ias.ac.in |

Cyclopropyliminium Rearrangements

The formation of a cyclopropyliminium ion, often through the reaction of a cyclopropylamine with a carbonyl compound or via oxidation, opens up another pathway for rearrangement. These rearrangements are synthetically valuable for the construction of various nitrogen-containing heterocyclic systems.

One notable transformation is the photochemically induced aza-(vinylcyclopropane-cyclopentene) rearrangement of N-cyclopropylimines to afford 1-pyrrolines. acs.org This reaction proceeds regiospecifically and represents a novel photochemical process. acs.org Thermally, these imines are generally stable, indicating the photochemical nature of the rearrangement. acs.org

Another significant application is the cyclopropyliminium rearrangement/Povarov reaction cascade. rsc.org This sequence allows for the synthesis of complex hexahydropyrrolo[3,2-c]quinoline derivatives from anilines and cyclopropyl aldehydes. rsc.org The initial formation of a cyclopropyliminium ion triggers a rearrangement that is then trapped in a subsequent cycloaddition reaction. The application of cyclopropyl acyliminium ion rearrangements has also been demonstrated in the total synthesis of alkaloids like (±)-lycorine. acs.org

| Reactant Type | Reaction Condition | Rearrangement Product | Significance |

| N-Cyclopropylimines | Photochemical Irradiation | 1-Pyrrolines | Novel photochemical aza-(vinylcyclopropane-cyclopentene) rearrangement |

| Anilines and Cyclopropyl Aldehydes | Reaction Cascade | Hexahydropyrroloquinolines | Facile access to pharmacologically significant scaffolds |

| Cyclopropyl Acyliminium Ions | Synthetic Sequence | Alkaloid Skeletons (e.g., Lycorine) | Application in natural product synthesis |

Nucleophilic Reactivity of the Amino Group and Cyclopropyl Moiety

The chemical behavior of this compound is characterized by the nucleophilic nature of its amino group and the latent reactivity of the cyclopropyl ring, which can also exhibit nucleophilic character under certain conditions or be susceptible to nucleophilic attack after activation.

All amines, including this compound, possess a lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. chemguide.co.uk The nucleophilicity of an amine is influenced by several factors, including its class (primary, secondary, or tertiary), the steric environment around the nitrogen atom, and the electronic effects of its substituents. Generally, nucleophilicity increases with basicity, though steric hindrance can diminish this trend. masterorganicchemistry.com The amino group in cyclopropylamines can readily participate in reactions with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and acid anhydrides, to form more complex derivatives. chemguide.co.uk For instance, the reductive amination of a cyclopropyl ketone with aniline is a direct method to synthesize an α-cyclopropyl amine. nih.gov

The cyclopropyl group itself can be involved in nucleophilic reactions, although this is less common than the reactivity of the amino group. More frequently, the cyclopropane ring is cleaved following an initial reaction at the nitrogen atom. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net This transformation is proposed to proceed through the formation of an amine radical cation, which then undergoes rapid opening of the cyclopropane ring. researchgate.net This ring-opening transforms the cyclopropyl group into a reactive three-carbon unit that can be further functionalized. This type of reactivity is also exploited in enzymatic systems, where the inactivation of cytochrome P450 enzymes by cyclopropylamines is attributed to a mechanism involving one-electron oxidation at the nitrogen followed by scission of the cyclopropane ring. researchgate.net

| Reactive Moiety | Reaction Type | Electrophile/Reagent | Product Type |

| Amino Group | Nucleophilic Substitution | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

| Amino Group | Nucleophilic Acyl Substitution | Acyl Chlorides, Acid Anhydrides | Amides |

| Amino Group | Reductive Amination | Ketones/Aldehydes | Substituted Amines |

| Cyclopropyl Moiety (after N-activation) | Ring Opening | Nitrous Acid (for N-cyclopropylanilines) | Cleaved products (e.g., aldehydes) |

Computational Chemistry and Theoretical Studies on Cyclopropylamine Architectures

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical calculations have become an indispensable tool for understanding the nuanced structural features and energetic landscapes of cyclopropylamine-containing molecules. These methods allow for the detailed examination of electronic structure, which governs the molecule's conformation and reactivity.

A variety of computational methods are employed to study cyclopropylamine (B47189) architectures. Density Functional Theory (DFT) methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. nih.govresearchgate.net For more precise energy calculations and to capture electron correlation effects more accurately, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) are utilized. nih.govresearchgate.netrsc.orgresearchgate.net

Table 1: Comparison of Computational Methods Used in Cyclopropylamine Studies

| Method | Description | Application |

|---|---|---|

| DFT (e.g., B3LYP) | A method that uses the electron density to calculate the energy of a system. | Geometry optimization, frequency calculations, and exploring potential energy surfaces of cyclopropylamines and related molecules. nih.govresearchgate.netacs.org |

| HF (Hartree-Fock) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Often used as a starting point for more advanced calculations. nih.govresearchgate.net |

| MP2 (Møller-Plesset) | An ab initio method that adds electron correlation to the HF theory. | Used for more accurate energy calculations and conformational analysis of cyclopropylamines. rsc.orgresearchgate.net |

| CASSCF | A multi-configurational ab initio method for studying systems with strong static correlation. | Applied in cases where a single-reference method like HF or DFT is insufficient. |

The flexibility of the amino group relative to the rigid cyclopropyl (B3062369) ring leads to a complex potential energy surface (PES) with multiple minima and transition states. weizmann.ac.ilrsc.orgmdpi.com Computational methods are crucial for mapping these surfaces and understanding the conformational preferences of cyclopropylamine and its derivatives. weizmann.ac.ilrsc.orgmdpi.com

The rotation of the amino group in cyclopropylamine is a key conformational process. researchgate.net Theoretical calculations, such as those at the CCSD/cc-pVTZ and MP2/cc-pVTZ levels, have been used to predict the internal rotation potential energy functions. researchgate.net For the parent cyclopropylamine, the barrier to internal rotation of the amino group has been a subject of both experimental and theoretical investigation. researchgate.net These studies help in understanding the forces that govern the preferred orientation of the amino group relative to the cyclopropyl ring. The potential energy function for cyclopropylamine shows energy minima corresponding to two distinct conformations. researchgate.net

Cyclopropylamine can exist in different conformations, primarily distinguished by the orientation of the amino group. The trans and gauche conformers are of particular interest. researchgate.netnih.gov In the trans conformer, the amino group is positioned away from the ring, while in the gauche conformer, it is closer to one of the methylene (B1212753) groups of the ring.

Computational studies have shown that for the parent cyclopropylamine, the gauche conformer is slightly more stable than the trans conformer. rsc.org The calculated enthalpy difference between the gauche and s-trans conformers of cyclopropylamine is approximately 2.0 kcal/mol, which is in good agreement with experimental data. rsc.org This stability is attributed to stereoelectronic effects, including hyperconjugative interactions. rsc.org The relative stability of conformers can be influenced by substituents on the cyclopropyl ring. rsc.org For example, in 2-fluorocyclopropylamines, the relative stability of conformers is significantly affected by the fluorine substituent. rsc.org

Table 2: Calculated Relative Energies of Cyclopropylamine Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| gauche-1b | MP2/SCS-MP2 | 0.0 |

| s-trans-1a | MP2/SCS-MP2 | 2.0 |

Conformational Analysis and Potential Energy Surfaces

Mechanistic Probing and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms involving cyclopropylamines. acs.orgacs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. ims.ac.jpgithub.io

Theoretical calculations allow for the mapping of the entire reaction pathway, identifying the lowest energy route from reactants to products. nih.gov This involves locating all stationary points on the potential energy surface, including local minima (reactants, intermediates, and products) and first-order saddle points (transition states). github.io

For instance, in the context of palladium-catalyzed C-H arylation of cyclopropanes, computational analysis has been used to understand how enantioselective C-H cleavage occurs. acs.org By calculating the energies of different possible transition states, researchers can determine the most likely reaction pathway and explain the observed stereoselectivity. acs.org These calculations can reveal distinct transition structures and provide insights that are not readily accessible through experimental means alone. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(Butan-2-YL)cyclopropan-1-amine |

| 2-fluorocyclopropylamine |

| Acetone |

| Benzene |

| (1-benzyl)cyclopropylamine |

| Benzyl ethyl ketone |

| Bromide |

| n-butane |

| Chloromethane |

| Cyclobutane |

| Cyclononane |

| Cyclopentadiene |

| Cyclopropane (B1198618) |

| Cyclopropanecarboxaldehyde |

| Cyclopropanecarboxylic acid |

| Cyclopropanol |

| Cyclopropanethiol |

| Cyclopropylamine |

| Cyclopropylgermane |

| Ethane |

| 2-fluoroethylamine |

| Indene |

| Methane |

| Methylcyclopropane |

| Phenylbutadiene |

| Propane |

| Propylene oxide |

| Propylene sulfide |

| Styrene (B11656) |

| trans-2-phenylcyclopropylamine |

| Vinylcyclopropane |

Prediction of Thermochemical Parameters (e.g., Enthalpies of Formation)

Computational chemistry provides powerful tools for estimating the thermochemical properties of molecules like this compound, which is crucial for understanding their stability and reactivity. The enthalpy of formation (ΔHf°), a key parameter, can be predicted using various theoretical methods, ranging from ab initio calculations to semi-empirical and group contribution approaches. nih.govresearchgate.net

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), calculate the electronic structure of a molecule from first principles to determine its total energy. nih.gov The gas-phase enthalpy of formation can then be derived using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, are particularly effective at canceling systematic errors in calculations, leading to more accurate results. For a substituted cyclopropylamine, a suitable isodesmic reaction would involve simpler, well-characterized molecules.

Group contribution (GC) methods offer a faster, albeit often less precise, alternative. mdpi.commdpi.com These methods estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. However, the accuracy of GC methods can be compromised for molecules with significant ring strain, like cyclopropanes, or complex steric interactions, as the standard group values may not fully account for these effects. mdpi.com For instance, the inherent strain in the three-membered ring of cyclopropane significantly influences its enthalpy of formation. anl.gov

For the parent compound, cyclopropylamine, experimental data for properties like the enthalpy of formation of the gas and liquid phases are available in resources like the NIST Chemistry WebBook. nist.gov These experimental values serve as critical benchmarks for validating and refining computational methods. When applying these methods to this compound, additional parameters for the substituted butyl group must be incorporated. A combination of high-level ab initio calculations complemented by experimental data for analogous structures provides the most reliable predictions. nih.govresearchgate.net

Table 1: Predicted Enthalpy of Formation (ΔHf°) for Cyclopropylamine Architectures Using Different Computational Methods

| Compound | Computational Method | Predicted ΔHf° (gas phase, kJ/mol) | Reference |

|---|---|---|---|

| Cyclopropylamine | Experimental (NIST) | 53.6 ± 0.8 | nist.gov |

| Cyclopropylamine | G4MP2 (High-Accuracy Composite) | ~54 | mdpi.com |

| This compound | DFT (B3LYP/6-31G) | Estimated Value | |

| This compound | Group Contribution | Estimated Value | mdpi.com |

Insights into Reactivity of Radical Intermediates

Computational studies offer profound insights into the behavior of highly reactive species like radical intermediates, which are often challenging to study experimentally. mdpi.comnih.gov The cyclopropylamine scaffold is of particular interest because the strained three-membered ring can undergo ring-opening reactions when a radical is formed on an adjacent atom, acting as a "radical clock." mdpi.com

Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are frequently employed to model the reaction pathways of these radical intermediates. mdpi.com For a molecule like this compound, a radical could be generated at the nitrogen or the alpha-carbon. Computational models can predict the transition states and activation barriers associated with subsequent reactions, such as hydrogen abstraction or ring opening. The regioselectivity and stereoselectivity of radical addition reactions can also be analyzed. mdpi.com

The nature of the substituents on the cyclopropylamine ring significantly influences the stability and reactivity of the radical intermediate. The electron-donating nature of the amino group and the alkyl (butan-2-yl) group can affect the energy of the radical center and the barrier to ring opening. Computational studies allow for a systematic investigation of these substituent effects, providing a rational basis for designing molecules with specific radical reactivity. nih.gov Such studies are crucial in fields like synthetic chemistry, where radical reactions are used for C-H functionalization, and in understanding metabolic pathways where radical intermediates may be involved. nih.govacs.org

Table 2: Computationally Studied Radical Reactions in Cyclopropane Systems

| Reaction Type | Computational Method | Key Insight from Simulation | Reference |

|---|---|---|---|

| Cyclopropane Ring Opening | DFT Molecular Dynamics | Analysis of regioselectivity of radical addition to a double bond adjacent to the ring. | mdpi.com |

| C-H Functionalization | DFT (Transition State Search) | Prediction of regioselectivity based on the stability of intermediate cyclopalladated species. | acs.org |

| Dehydro-Diels-Alder | CCSD(T)//DFT | Investigation of concerted versus stepwise mechanisms for the formation of strained intermediates. | nih.gov |

Computational Spectroscopic Predictions

Harmonic Vibrational Frequencies and Infrared Spectra

Theoretical calculations are instrumental in predicting and interpreting the infrared (IR) spectra of molecules. diva-portal.org For this compound, computational methods like DFT can be used to calculate its harmonic vibrational frequencies. arxiv.org These calculations involve determining the molecule's equilibrium geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the fundamental vibrational modes of the molecule, which are active in the IR spectrum if they induce a change in the molecular dipole moment. diva-portal.org

The predicted spectrum provides a detailed picture of the molecule's vibrational characteristics. Key vibrational modes for this compound would include N-H stretching and bending modes from the amine group, C-H stretching from the butyl chain and the cyclopropyl ring, C-N stretching, and the characteristic ring-puckering and breathing modes of the cyclopropane ring. researchgate.netnih.gov

While harmonic calculations provide a good first approximation, they often overestimate vibrational frequencies due to the neglect of anharmonicity. arxiv.org This systematic error is commonly corrected by applying empirical scaling factors to the calculated frequencies. The resulting scaled quantum mechanical (SQM) spectra often show excellent agreement with experimental data, aiding in the structural confirmation of newly synthesized compounds. arxiv.orgmit.edu

Table 3: Predicted Harmonic Vibrational Frequencies for Key Functional Groups in a Substituted Cyclopropylamine

| Functional Group/Motion | Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹, unscaled) | Reference |

|---|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3400 - 3550 | nist.gov |

| Amine (N-H) | Scissoring (Bend) | 1600 - 1650 | nist.gov |

| Alkyl (C-H) | Stretch | 2900 - 3100 | diva-portal.org |

| Cyclopropyl (C-H) | Stretch | 3050 - 3150 | researchgate.net |

| Cyclopropyl Ring | Ring Breathing/Deformation | ~1020 | researchgate.net |

| Amine (C-N) | Stretch | 1050 - 1250 | diva-portal.org |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods for predicting NMR chemical shifts are invaluable. nih.gov The chemical shifts in cyclopropylamine architectures are particularly interesting due to the unique electronic environment of the three-membered ring. The cyclopropane ring exhibits an aromatic-like ring current that induces a characteristic upfield shift for its protons, making them appear at an unusually low chemical shift (around 0.22 ppm for cyclopropane itself). researchgate.netnih.gov

Ab initio methods, particularly DFT combined with Gauge-Including Atomic Orbitals (GIAO), are the gold standard for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov These calculations can accurately model the effects of electron density, bond anisotropies, and ring currents that determine the final chemical shift. nih.gov For this compound, these calculations would predict the distinct chemical shifts for the protons and carbons of the cyclopropyl ring, the butan-2-yl group, and the effects of the amine substituent. Analyses like the Natural Chemical Shielding-Natural Bond Orbital (NCS-NBO) can further dissect the contributions to the shielding tensor, providing deeper insight into the origins of the observed shifts. nih.gov

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted Chemical Shift Range (ppm) | Rationale | Reference |

|---|---|---|---|

| Cyclopropyl H (CH₂) | 0.3 - 0.8 | Upfield shift due to cyclopropane ring current. | researchgate.netnih.gov |

| Butyl CH, CH₂, CH₃ | 0.9 - 2.5 | Standard aliphatic range, influenced by proximity to the nitrogen atom. | mdpi.com |

| Amine H (NH₂) | 1.0 - 2.5 (variable) | Broad, variable signal; position depends on solvent and concentration. | |

| Cyclopropyl C (quaternary) | 30 - 40 | Deshielded by the attached nitrogen atom. | nih.gov |

| Cyclopropyl C (CH₂) | 5 - 15 | Characteristic upfield shift for cyclopropyl carbons. | researchgate.net |

| Butyl C atoms | 10 - 60 | Standard aliphatic range, with the carbon attached to nitrogen being the most deshielded. | mdpi.com |

Applications of Machine Learning in Cyclopropylamine Mechanistic Studies

Machine learning (ML) is emerging as a transformative tool in chemistry, capable of accelerating the discovery and understanding of complex reaction mechanisms. beilstein-journals.orgresearchgate.net For studies involving cyclopropylamine architectures, ML models can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even help elucidate mechanistic pathways where traditional computational methods might be too slow. nih.govchemrxiv.org

One key application is the development of ML potentials (MLPs). youtube.com Unlike classical force fields, MLPs can learn the potential energy surface of a reaction from a set of high-accuracy quantum mechanical calculations. Once trained, these potentials can run molecular dynamics simulations with ab initio accuracy but at a fraction of the computational cost. youtube.com This allows for extensive sampling of reaction trajectories, which is critical for understanding complex dynamics, such as the competition between ring-opening and other reaction pathways for cyclopropylamine intermediates.

Furthermore, ML models, including deep neural networks, can be used to predict reaction yields, enantioselectivity, or identify the most likely products from a given set of reactants and reagents. nih.gov By leveraging "transfer learning," models trained on a broad range of chemical transformations can be fine-tuned with a smaller, specific dataset of cyclopropylamine reactions to make highly accurate predictions. nih.gov This approach is particularly valuable in low-data scenarios, helping to guide experimental efforts and minimize the number of experiments needed to develop a new synthetic method or understand a complex mechanism. beilstein-journals.org

Advanced Spectroscopic Characterization and Conformational Analysis of 1 Butan 2 Yl Cyclopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of 1-(Butan-2-YL)cyclopropan-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, the connectivity and stereochemistry of the molecule can be fully elucidated.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the sec-butyl group and the cyclopropyl (B3062369) ring. The methine proton of the sec-butyl group (CH-NH₂) would likely appear as a complex multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The cyclopropyl protons would exhibit characteristic signals in the upfield region, typically between 0.5 and 1.5 ppm, with complex splitting patterns due to geminal and cis/trans vicinal couplings. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon framework. It is predicted to show distinct signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the nitrogen (C-NH₂) would be significantly deshielded. The carbons of the cyclopropyl ring are expected to resonate at relatively high field.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the connectivity of the protons within the sec-butyl group by showing correlations between the methine proton and the adjacent methyl and methylene protons. nih.govnist.govchemicalbook.comnist.gov It would also confirm the coupling between the protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the sec-butyl group to the cyclopropylamine (B47189) moiety, for instance, by observing a correlation from the methine proton of the sec-butyl group to the quaternary carbon of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is essential for determining the spatial proximity of protons and thus the conformation and stereochemistry of the molecule. nih.govnih.govdocbrown.infopitt.edu For this compound, which is chiral and exists as diastereomers, NOESY can help in assigning the relative stereochemistry by observing through-space interactions between protons on the sec-butyl group and the cyclopropyl ring.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.5 - 1.0 | 10 - 20 |

| Cyclopropyl C-N | - | 35 - 45 |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.0 | 10 - 15 |

| sec-Butyl CH₂ | 1.2 - 1.6 | 25 - 35 |

| sec-Butyl CH₃ (on CH) | 1.0 - 1.2 | 15 - 25 |

| sec-Butyl CH-N | 2.5 - 3.0 | 50 - 60 |

| NH₂ | 1.0 - 2.5 (broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to study its conformational isomers.

Identification of Functional Groups and Molecular Vibrations

The IR and Raman spectra are expected to show characteristic bands for the amine and the cyclopropyl ring.

N-H Vibrations: The primary amine group will give rise to two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the sec-butyl group and the cyclopropyl ring would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the cyclopropyl ring is often observed at slightly higher frequencies (around 3000-3100 cm⁻¹) compared to the alkyl C-H stretches.

C-N Vibration: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring has characteristic "ring breathing" and deformation modes, though these may be complex and overlap with other vibrations in the fingerprint region.

Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Asymmetric Stretch | 3350 - 3500 | IR, Raman |

| N-H Symmetric Stretch | 3250 - 3400 | IR, Raman |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR |

| C-N Stretch | 1000 - 1250 | IR, Raman |

Conformational Fingerprinting in IR Spectra

Studies on the parent compound, cyclopropylamine, have shown the existence of both trans and gauche conformers, which are distinguishable by their far-infrared spectra. nist.gov Similarly, for this compound, different rotational conformers arising from the rotation around the C-N bond and the C-C bonds of the sec-butyl group would likely exist. These different conformers would have slightly different vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). High-resolution IR spectroscopy, potentially in combination with computational studies, could allow for the identification and characterization of these different conformers, providing a "conformational fingerprint" of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used for structural confirmation. For this compound (C₇H₁₅N), the molecular weight is 113.20 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 113. As an amine, this compound will follow the nitrogen rule, having an odd nominal molecular weight. The fragmentation pattern will likely be dominated by cleavages alpha to the nitrogen atom, which is a common fragmentation pathway for amines. docbrown.info

Predicted Fragmentation Pathways:

Alpha-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom. This can occur in two ways:

Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group to form a resonance-stabilized iminium ion at m/z 84.

Loss of a methyl radical (•CH₃) from the sec-butyl group to form an iminium ion at m/z 98.

Cleavage of the Cyclopropyl Ring: Fragmentation can also be initiated by the cleavage of the cyclopropyl ring. Loss of the butyl group could lead to a fragment at m/z 56, corresponding to the cyclopropylamine radical cation. Further fragmentation of the cyclopropyl ring itself is also possible.

Loss of the Amino Group: While less common for amines, loss of the amino group (•NH₂) could lead to a fragment at m/z 97.

Predicted Major Fragments in the Mass Spectrum

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |

| 84 | [C₅H₁₀N]⁺ | M⁺˙ - •CH₂CH₃ (Alpha-cleavage) |

| 56 | [C₃H₆N]⁺ | Cleavage of the sec-butyl group |

Microwave Spectroscopy for High-Resolution Structural and Conformational Studies

Microwave spectroscopy is a powerful technique for the high-resolution determination of molecular structures in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, precise information about the moments of inertia and, consequently, the three-dimensional arrangement of atoms can be obtained. For a molecule like this compound, this method would be instrumental in unraveling its complex conformational preferences, which arise from the rotational freedom around its single bonds.

In a typical experiment, the sample would be introduced into a high-vacuum chamber and cooled to very low temperatures through a supersonic expansion. This process simplifies the resulting spectrum by reducing the population of higher energy rotational and vibrational states. The simplified, high-resolution spectrum allows for the unambiguous assignment of transitions belonging to different conformational isomers.

Determination of Rotational and Centrifugal Distortion Constants

The primary data extracted from a microwave spectrum are the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. For a given conformer of this compound, these constants would be determined with very high precision. Theoretical quantum chemical calculations would initially be performed to predict the geometries and rotational constants of the likely stable conformers. The experimental spectrum would then be compared to these predictions to assign the observed transitions to a specific molecular structure.

As a molecule rotates, it is not a perfectly rigid body. The centrifugal forces cause a slight distortion of the molecular geometry, which affects the rotational energy levels. This effect is accounted for by centrifugal distortion constants. A detailed analysis of the microwave spectrum would involve fitting the measured transition frequencies to a rotational Hamiltonian that includes these distortion terms. The determination of these constants provides further refinement of the molecular structure and the intramolecular potential energy surface.

Table 1: Hypothetical Rotational and Centrifugal Distortion Constants for a Conformer of this compound

| Parameter | Description | Hypothetical Value |

| A | Rotational Constant | MHz |

| B | Rotational Constant | MHz |

| C | Rotational Constant | MHz |

| ΔJ | Centrifugal Distortion Constant | kHz |

| ΔJK | Centrifugal Distortion Constant | kHz |

| ΔK | Centrifugal Distortion Constant | kHz |

| δJ | Centrifugal Distortion Constant | kHz |

| δK | Centrifugal Distortion Constant | kHz |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a microwave spectroscopy experiment. Actual values would need to be determined experimentally.

Experimental Identification of Conformers and Torsional Modes

Due to the flexibility of the butyl group and its attachment to the cyclopropyl ring, this compound is expected to exist as a mixture of several stable conformers in the gas phase. Each of these conformers would have a unique set of rotational constants and therefore a distinct microwave spectrum. The supersonic expansion "freezes" the different conformers, allowing for their individual characterization.

By analyzing the intensity of the spectral lines corresponding to each conformer, it is possible to estimate their relative abundances in the expansion, which provides insight into their relative energies. In some cases, tunneling splittings in the spectrum can be observed, which arise from large-amplitude motions such as the internal rotation of the butyl group or the inversion of the amino group. The analysis of these splittings provides detailed information about the potential energy barriers separating the conformers. Studies on analogous molecules like butan-2-ol have successfully identified multiple conformers and characterized their structures using this approach. researchgate.net

Table 2: Hypothetical Identified Conformers of this compound and their Relative Energies

| Conformer | Description of Geometry | Relative Energy (kJ/mol) |

| I | e.g., Gauche orientation of the butyl group relative to the amine | 0 (most stable) |

| II | e.g., Anti orientation of the butyl group relative to the amine | |

| III | e.g., Different rotamer of the butyl group |

Note: The descriptions and relative energies in this table are hypothetical examples of what a conformational analysis would reveal. The actual number of observable conformers and their relative stabilities would depend on the specific intramolecular interactions.

1 Butan 2 Yl Cyclopropan 1 Amine As a Chiral Building Block in Complex Organic Synthesis

Role in the Assembly of Complex Molecular Scaffolds

There is currently no specific information available in the scientific literature detailing the use of 1-(Butan-2-YL)cyclopropan-1-amine in the assembly of complex molecular scaffolds. The broader family of cyclopropylamines is recognized for its role in constructing diverse and complex molecular architectures due to the unique conformational constraints and reactivity imparted by the three-membered ring. These characteristics are foundational to the design of novel organic molecules. sustech.edu.cn However, dedicated research on the application of the 1-(butan-2-yl) derivative in this context has not been reported.

Integration into Amino Acid and Peptide Chemistry

The integration of this compound into amino acid and peptide chemistry is an area that remains undocumented in published research. Cyclopropane-containing amino acids are of significant interest as they can induce specific conformations in peptides and proteins, enhancing their biological activity and stability. nih.govresearchgate.net The synthesis of such non-natural amino acids often relies on chiral building blocks to control stereochemistry. masterorganicchemistry.com While methods for creating cyclopropane (B1198618) amino acids are known, specific examples utilizing this compound as a starting material are not available. nih.gov

Precursors for Chiral Ligands in Asymmetric Catalysis

The potential of this compound as a precursor for chiral ligands in the field of asymmetric catalysis is yet to be realized in documented research. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry.

Cyclopropylamine (B47189) Derivatives as Chiral Ligands for Transition Metal Catalysis

While various chiral amines are employed in the synthesis of ligands for transition metal-catalyzed reactions, there is no specific data on ligands derived from this compound. The development of novel chiral ligands is an active area of research, with a focus on creating catalysts that can achieve high levels of enantioselectivity in a wide range of chemical transformations. mdpi.comhku.hkresearchgate.net

Applications in Asymmetric Cyclopropanation and Other Transformations

Given the lack of information on ligands derived from this compound, there are consequently no reports on their application in asymmetric cyclopropanation or other asymmetric transformations. Asymmetric cyclopropanation is a powerful tool for creating chiral cyclopropane rings, which are important structural motifs in many biologically active molecules. nih.govnih.gov The performance of these reactions is highly dependent on the design of the chiral catalyst.

Synthesis of Stereochemically Defined Poly-substituted Cyclopropane Derivatives

There is no available research describing the use of this compound for the synthesis of stereochemically defined poly-substituted cyclopropane derivatives. The synthesis of such complex molecules requires precise control over the stereochemistry at multiple centers, a challenge often addressed through the use of chiral building blocks or catalysts. nih.govnih.gov

Future research into the chemistry of this compound, a chiral cyclopropylamine, is poised to unlock new synthetic efficiencies, novel chemical transformations, and a deeper understanding of its structural and reactive properties. As a member of the valuable cyclopropylamine class of compounds, which are integral to pharmaceuticals and agrochemicals, future investigations are likely to focus on overcoming existing synthetic hurdles and expanding its utility as a versatile chemical building block. longdom.orgacs.org

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(Butan-2-YL)cyclopropan-1-amine?

Methodological Answer:

The synthesis of cyclopropylamine derivatives typically involves cyclopropanation reactions or substitution of halogenated cyclopropanes. For example:

- Substitution Reactions : Brominated cyclopropanes (e.g., 2-Bromo-1,1-dimethylcyclopropane) can undergo nucleophilic substitution with amines to yield cyclopropylamines .

- AI-Driven Retrosynthesis : Tools leveraging databases like PISTACHIO and REAXYS predict feasible routes, such as one-step reactions using precursor scoring and plausibility thresholds (e.g., Min. plausibility = 0.01, Template_relevance models) .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side products like elimination or over-substitution .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Characterization should combine:

- Spectroscopic Techniques :

- Chromatography : HPLC or GC with polar columns to resolve enantiomers or impurities .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., PubChem’s InChIKey) .

Advanced: How does the cyclopropyl group influence the compound’s reactivity compared to non-cyclopropane analogs?

Methodological Answer:

The cyclopropane ring introduces strain (~27 kcal/mol) and unique electronic effects:

- Ring-Opening Reactions : Susceptibility to acid-catalyzed cleavage or radical-induced ring expansion .

- Steric Effects : The butan-2-yl substituent may hinder nucleophilic attack at the amine, altering reaction kinetics versus linear analogs .

Experimental Design : Compare reaction rates with control compounds (e.g., 2-methylpropan-1-amine) under identical conditions .

Advanced: How can researchers resolve contradictions in reported biological activities of cyclopropylamine derivatives?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., neuronal vs. non-neuronal models) or dosing protocols .

- Enantiomer-Specific Effects : Chiral centers (e.g., in (2R)-2-(2-Adamantyl)propan-1-amine) may exhibit divergent bioactivity .

Resolution Strategies :- Standardized Assays : Use OECD guidelines for reproducibility.

- Enantiomeric Separation : Chiral HPLC or enzymatic resolution to isolate active forms .

Basic: What experimental parameters are critical for assessing the stability of this compound under varying pH?

Methodological Answer:

- pH-Rate Profiling : Conduct accelerated degradation studies (e.g., 25–60°C) in buffered solutions (pH 1–13).

- Analytical Endpoints : Monitor cyclopropane ring integrity via NMR or LC-MS .

Key Findings : Cyclopropylamines are typically stable at neutral pH but degrade in strongly acidic/basic conditions via ring-opening .

Advanced: How can discrepancies in reaction yields be addressed when using different catalytic systems?

Methodological Answer:

Yield variability may stem from:

- Catalyst Poisoning : Amine coordination to metal catalysts (e.g., Pd, Ni) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but reduce catalyst lifetime .

Optimization Framework :- DoE (Design of Experiments) : Vary catalyst loading, solvent, and temperature.

- In Situ Monitoring : Use FTIR or Raman to track intermediate formation .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; cyclopropylamines may release volatile byproducts .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: What computational tools are available to predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (e.g., XlogP ~2.2 for analogs) and bioavailability .

- Molecular Dynamics : Simulate membrane permeability using cyclopropane’s rigid structure to predict blood-brain barrier penetration .

Advanced: How does the stereochemistry of substituents impact the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Compare enantiomers (e.g., (R) vs. (S)) binding to receptors (e.g., NMDA or serotonin transporters) .

- Case Study : (2R)-2-(2-Adamantyl)propan-1-amine shows higher affinity for neurological targets than its (S)-enantiomer .

Experimental Validation : Synthesize enantiopure forms via chiral auxiliaries or asymmetric catalysis .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.